Galactostatin
Overview
Description
Galactostatin is a β-galactosidase inhibitor isolated from the bacterium Streptomyces lydicus PA-5726. Its structure is identified as 5-amino-5-deoxygalactopyranose, where the ring oxygen of galactose is replaced by nitrogen . This compound has shown significant inhibitory activity against β-galactosidase enzymes, making it a valuable tool in biochemical research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galactostatin can be synthesized through a stereoselective total synthesis starting from N-tert-butoxycarbonyl-2,3-isopropylidene L-serine methyl ester. The synthesis involves several steps, including the formation of thiazole intermediates that serve as protected aldehydes . The overall yield of this synthesis is approximately 21%.
Industrial Production Methods
Industrial production of this compound involves fermentation using Streptomyces lydicus PA-5726. The compound is isolated by adsorption on Dowex-50W × 8 (H+), crystallization from the bisulfite adduct, development on Dowex-2 × 8 (OH−), and precipitation with ethanol . Optimization of the fermentation medium can significantly increase the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Galactostatin undergoes various chemical reactions, including oxidation and reduction. The oxidation product is 5-amino-5-deoxygalactonic-δ-lactam (this compound-lactam), and the reduction product is 5-amino-1,5-dideoxygalactopyranose (1-deoxythis compound) .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Oxidation: 5-amino-5-deoxygalactonic-δ-lactam
Reduction: 5-amino-1,5-dideoxygalactopyranose
Scientific Research Applications
Galactostatin has several scientific research applications:
Biochemistry: Used as a tool to study the inhibition of β-galactosidase enzymes.
Medicine: Potential therapeutic applications in treating diseases related to β-galactosidase activity.
Industrial: Used in the dairy industry to study lactose hydrolysis and the production of lactose-free products.
Mechanism of Action
Galactostatin inhibits β-galactosidase by binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition is competitive, with this compound and its derivatives showing high affinity for the enzyme . The molecular target is the β-galactosidase enzyme, and the pathway involves the disruption of the enzyme’s catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Galactostatin-lactam
- 1-Deoxythis compound
Uniqueness
This compound is unique due to its strong inhibitory activity and high affinity for β-galactosidase. Its derivatives, such as this compound-lactam and 1-deoxythis compound, also exhibit inhibitory properties but with varying degrees of effectiveness . The structural modification of replacing the ring oxygen with nitrogen in this compound is a distinctive feature that contributes to its potent inhibitory activity .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMYHTUCJVZIRP-SVZMEOIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920542 | |
Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107537-94-0 | |
Record name | 5-Amino-5-deoxygalactopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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